S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate
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Overview
Description
S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate: is an organic compound that belongs to the class of thioesters Thioesters are sulfur analogs of esters, where the oxygen atom in the ester linkage is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst.
Reaction with Acid Chlorides: Another method involves the reaction of acid chlorides with alcohols in the presence of a base.
Industrial Production Methods: Industrial production of thioesters like S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate typically involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thioesters can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Thioesters can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Thioesters can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Products with different nucleophiles replacing the sulfur atom.
Scientific Research Applications
Chemistry: Thioesters like S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate are used as intermediates in organic synthesis, particularly in the synthesis of complex molecules and natural products . Biology: Thioesters play a role in biological systems, particularly in the formation of acyl-CoA thioesters, which are crucial intermediates in metabolic pathways .
Mechanism of Action
The mechanism of action of S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate involves its ability to undergo nucleophilic substitution reactions. The sulfur atom in the thioester linkage is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical and biological processes .
Comparison with Similar Compounds
Ethyl 2-methylprop-2-enethioate: Similar structure but with an ethyl group instead of the phenylethyl group.
Phenylethyl acetate: Similar structure but with an oxygen atom instead of a sulfur atom in the ester linkage.
2-Phenylethyl propanoate: Similar structure but with a propanoate group instead of the 2-methylprop-2-enethioate group.
Uniqueness: S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate is unique due to the presence of both a phenylethyl group and a 2-methylprop-2-enethioate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .
Properties
CAS No. |
131305-77-6 |
---|---|
Molecular Formula |
C14H18OS2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
S-[2-(2-phenylethylsulfanyl)ethyl] 2-methylprop-2-enethioate |
InChI |
InChI=1S/C14H18OS2/c1-12(2)14(15)17-11-10-16-9-8-13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3 |
InChI Key |
YITYGXUACKMTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)SCCSCCC1=CC=CC=C1 |
Origin of Product |
United States |
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